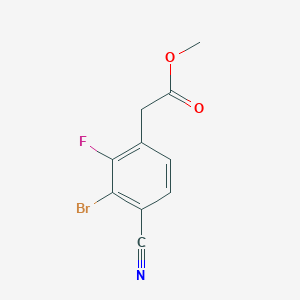
Methyl 3-bromo-4-cyano-2-fluorophenylacetate
説明
Methyl 3-bromo-4-cyano-2-fluorophenylacetate is a chemical compound characterized by the presence of bromine, cyano, and fluorine atoms on a phenyl ring, which is further esterified with methanol. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The synthesis of this compound typically involves halogenation of a phenyl ring followed by cyanation. The bromination can be achieved using bromine in the presence of a catalyst, while the cyano group can be introduced using reagents like copper(I) cyanide.
Fluorination: Fluorination of the phenyl ring can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the phenylacetic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation, cyanation, and fluorination reactions, often using continuous flow reactors to ensure efficiency and safety. The esterification step can be performed using industrial esterification reactors, optimizing reaction conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.
Reduction: Lithium aluminum hydride (LAH), hydrogen gas, and palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium iodide, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenylacetates or phenylacetic acids.
科学的研究の応用
Chemistry: Methyl 3-bromo-4-cyano-2-fluorophenylacetate is used as an intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound can be used in biological studies to investigate the effects of halogenated phenyl compounds on biological systems. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes. Industry: The compound finds applications in the development of advanced materials and chemical sensors due to its unique reactivity and structural properties.
作用機序
The mechanism by which Methyl 3-bromo-4-cyano-2-fluorophenylacetate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it may act as a substrate for palladium-catalyzed reactions, forming carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Methyl 3-bromo-2-cyano-4-fluorophenylacetate: Similar structure but different position of the cyano group.
Methyl 3-bromo-4-fluorophenylacetate: Lacks the cyano group.
Methyl 3-cyano-4-fluorophenylacetate: Lacks the bromine atom.
Uniqueness: Methyl 3-bromo-4-cyano-2-fluorophenylacetate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which can influence its reactivity and applications differently compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
methyl 2-(3-bromo-4-cyano-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-8(14)4-6-2-3-7(5-13)9(11)10(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRADIMSPGEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















